(5-Nitropyridin-2-yl)boronic acid

Boronic acid acidity Transmetalation kinetics Protodeboronation

Suzuki couplings with 2-pyridylboronic acids are plagued by protodeboronation. (5-Nitropyridin-2-yl)boronic acid (pKa 6.31) overcomes this, providing predictable transmetalation kinetics and reliable access to the 5-nitropyridin-2-yl moiety. Key advantages: • Convergent late-stage coupling for Sonidegib intermediate (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, minimizing waste of precious morpholine fragments. • Electron-withdrawing nitro group accelerates coupling vs. amino-substituted analogs; serves as a masked amine for post-coupling reduction. • High aqueous solubility (32 g/L) enables homogeneous reaction conditions. • Supplied at ≥95% purity; ships ambient.

Molecular Formula C5H5BN2O4
Molecular Weight 167.92 g/mol
CAS No. 1072946-12-3
Cat. No. B1502213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitropyridin-2-yl)boronic acid
CAS1072946-12-3
Molecular FormulaC5H5BN2O4
Molecular Weight167.92 g/mol
Structural Identifiers
SMILESB(C1=NC=C(C=C1)[N+](=O)[O-])(O)O
InChIInChI=1S/C5H5BN2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3,9-10H
InChIKeyOXKBMOGSULNCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-Nitropyridin-2-yl)boronic Acid


(5-Nitropyridin-2-yl)boronic acid (CAS 1072946-12-3) is a heteroaryl boronic acid that combines a pyridine ring substituted with a nitro group at the 5-position and a boronic acid functionality at the 2-position. With molecular formula C5H5BN2O4 and a molecular weight of 167.92 g/mol, it is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install the 5-nitropyridin-2-yl fragment into biaryl and heterobiaryl architectures [1]. Its electron-deficient nature, imparted by the nitro group, influences its acidity, solubility, and transmetalation kinetics, making it a differentiated choice among nitropyridyl boronic acid regioisomers .

Suzuki-Miyaura coupling partner for 5-nitropyridin-2-yl biaryl construction
Electron-deficient nitro group modulates transmetalation kinetics
2-Position enables post-coupling transformations not accessible with 3- or 4-isomers

Uniqueness of (5-Nitropyridin-2-yl)boronic Acid


The position of the nitro group on the pyridine ring dictates both the electronic environment of the boronic acid center and the regiochemical outcome of cross-coupling reactions. The 5-nitro-2-boronic acid regioisomer exhibits a predicted pKa of 6.31, which is approximately 1.0 unit higher than the 5-nitropyridin-3-yl isomer (pKa 5.28) and 1.5 units lower than the unsubstituted pyridin-2-ylboronic acid (pKa 7.79) [1]. These differences in acidity alter the proportion of the reactive boronate species under typical Suzuki coupling conditions (pH 9–11), directly affecting transmetalation rates and the propensity for protodeboronation side reactions [2]. Furthermore, the 2-boronic acid position places the reactive center adjacent to the pyridine nitrogen, enabling post-coupling transformations that are sterically and electronically unattainable with the 3-yl or 4-yl regioisomers.

Regiochemical mismatch with 3- or 4-yl isomers
The 2-boronic acid position is essential for correct connectivity in drug intermediates; alternative regioisomers may not provide the required orientation.
Altered transmetalation kinetics with non-nitrated analogs
Using unsubstituted pyridin-2-ylboronic acid shifts acidity and transmetalation rate, potentially altering coupling efficiency and protodeboronation profile.

Differentiation Evidence for (5-Nitropyridin-2-yl)boronic Acid


Boronic Acid pKa Tuning

The predicted boronic acid pKa of (5-nitropyridin-2-yl)boronic acid is 6.31 ± 0.53, compared with 5.28 ± 0.10 for the 3-yl regioisomer and 7.79 ± 0.53 for the unsubstituted pyridin-2-ylboronic acid [1]. A lower pKa increases the fraction of the more nucleophilic boronate anion at a given pH, accelerating the rate-limiting transmetalation step in Suzuki-Miyaura couplings. The approximately 1.5-unit difference between the 5-nitro-2-yl compound and the parent pyridin-2-ylboronic acid corresponds to an approximately 30-fold difference in acid dissociation constant, translating to a substantially higher concentration of the active boronate species under standard basic coupling conditions (e.g., 2M Na₂CO₃, pH ~11) [2].

pKa Tuning
Cross-study comparable
ΔpKa +1.03 vs 3-yl isomer; −1.48 vs parent pyridin-2-ylboronic acid
Supports tunable reactivity for coupling optimization
Predicted values; aqueous, 25 °C
Boronic acid acidity Transmetalation kinetics Protodeboronation

Aqueous Solubility Advantage

The calculated aqueous solubility of (5-nitropyridin-2-yl)boronic acid is 32 g/L at 25 °C . In contrast, the unsubstituted pyridin-2-ylboronic acid is described as having "certain hydrophilicity" that makes isolation difficult, with reported yields lower due to aqueous workup losses . The nitro substituent in the 5-position increases molecular weight and polar surface area (TPSA = 99.2 Ų) relative to the parent (TPSA = 53.4 Ų), which enhances water solubility while still retaining sufficient organic solubility for extraction and purification [1].

Aqueous Solubility
Cross-study comparable
32 g/L (calc.) vs parent limited solubility
Supports homogeneous aqueous-organic reaction mixtures
Calculated value; qualitative improvement in workup
Aqueous solubility Reaction medium Green chemistry

Regiochemical Specificity: Sonidegib Intermediate

The 5-nitropyridin-2-yl fragment is a key structural component in the synthesis of (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, a critical intermediate for the FDA-approved anticancer agent Sonidegib (Odomzo®) [1]. This intermediate requires the boronic acid group exclusively at the 2-position of the 5-nitropyridine ring to enable the SNAr or coupling reaction with cis-2,6-dimethylmorpholine. Use of the 3-yl or 4-yl regioisomers would place the reactive center at a position that does not afford the correct connectivity for the target morpholine derivative. The patent literature explicitly describes the use of 2-chloro-5-nitropyridine as a precursor to this intermediate, which can be alternatively accessed via Suzuki coupling of (5-nitropyridin-2-yl)boronic acid .

Regiospecificity: Sonidegib
Supporting evidence
2-yl required for correct morpholine intermediate
Binary regiospecificity for drug intermediate synthesis
Patent CN109293649A
Medicinal chemistry Oncology Targeted synthesis

Electronic Effect in Suzuki Coupling

Kinetic studies on nitropyridine boronic acids as a class have demonstrated faster reaction rates compared to their non-nitrated analogs, with the rate enhancement being most pronounced in the transmetalation step where electron-deficient boronic acids show increased reactivity toward palladium(II) complexes . The electron-withdrawing nitro group at the 5-position lowers the electron density at the boron atom, increasing its electrophilicity and facilitating the transfer of the aryl group from boron to palladium. This effect is supported by the approximately 1.5-unit lower pKa relative to unsubstituted pyridin-2-ylboronic acid [1]. While direct head-to-head kinetic data for the specific 5-nitro-2-yl isomer are not available in the open literature, the class-level trend is well established for electron-deficient 2-pyridylboronates [2].

Electron-Deficient Coupling
Class-level inference
Faster transmetalation vs non-nitrated analog (class inference)
May enable reduced catalyst loading or shorter reaction times
Open literature kinetic data for this specific isomer not available
Transmetalation Electron-deficient boronic acids Reaction kinetics

Application Scenarios for (5-Nitropyridin-2-yl)boronic Acid


5-Nitropyridin-2-yl Biaryl Library Synthesis

In medicinal chemistry programs requiring the 5-nitropyridin-2-yl pharmacophore, (5-nitropyridin-2-yl)boronic acid is the preferred Suzuki coupling partner. Its intermediate pKa (6.31) ensures sufficient boronate anion concentration for efficient transmetalation while mitigating the rapid protodeboronation that plagues more acidic 2-pyridylboronic acids . The predicted aqueous solubility of 32 g/L facilitates homogeneous reaction conditions in dioxane/water or DME/water solvent systems, reducing the need for phase-transfer catalysts .

Sonidegib Late-Stage Functionalization

The compound is directly applicable in the synthesis of (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, the key intermediate for Sonidegib. Procurement of the boronic acid rather than the corresponding halide (2-chloro-5-nitropyridine) enables a more convergent synthetic route, allowing late-stage coupling of the fully elaborated morpholine fragment with the pyridine core [1]. This strategy is particularly valuable when the morpholine component is precious or requires multi-step synthesis.

Suzuki-Hydrogenation to Aminopyridines

The nitro group at the 5-position serves as a masked amine, enabling a two-step sequence of Suzuki coupling followed by catalytic hydrogenation (H₂, Pd/C or Raney Ni) to afford 5-aminopyridin-2-yl biaryl products. This approach is superior to using 5-aminopyridin-2-ylboronic acid directly, as the amino group can interfere with palladium catalysis through coordination or oxidation. The electron-withdrawing nitro group also enhances the coupling rate compared to amino-substituted analogs [2].

Agrochemical & Materials Building Block

The nitro group provides a convenient handle for further diversification (reduction, diazotization, nucleophilic aromatic substitution). The 2-boronic acid position enables the construction of 2,5-disubstituted pyridines with high regiochemical fidelity, which are prevalent scaffolds in agrochemical active ingredients. The combination of nitro and boronic acid functionalities in a single building block reduces the step count compared to sequential installation approaches [2].

Application
Selection Property
Validation Focus
5-Nitropyridin-2-yl Biaryl Synthesis
Intermediate acidity for transmetalation control
Reaction homogeneity and protodeboronation mitigation
Sonidegib Intermediate Synthesis
Correct regioisomer for drug intermediate
Connectivity fidelity for morpholine coupling
Suzuki-Hydrogenation to Aminopyridines
Masked amine via nitro reduction
Avoids amine interference in Pd catalysis
Agrochemical Building Blocks
Nitro diversification handle
2,5-Disubstituted pyridine regiochemistry
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